3-(2,6-dichlorophenyl)-N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, diethylamino, phenoxy, nitro, and isoxazolecarboxamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-DICHLORODIPHENYLAMINE: A related compound with similar structural features.
N-(2,6-Dimethylphenyl)chloroacetamide: Another compound with comparable functional groups.
Uniqueness
3-(2,6-DICHLOROPHENYL)-N-{3-[3-(DIETHYLAMINO)PHENOXY]-5-NITROPHENYL}-5-METHYL-4-ISOXAZOLECARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H24Cl2N4O5 |
---|---|
Molecular Weight |
555.4 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)-N-[3-[3-(diethylamino)phenoxy]-5-nitrophenyl]-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C27H24Cl2N4O5/c1-4-32(5-2)18-8-6-9-20(14-18)37-21-13-17(12-19(15-21)33(35)36)30-27(34)24-16(3)38-31-26(24)25-22(28)10-7-11-23(25)29/h6-15H,4-5H2,1-3H3,(H,30,34) |
InChI Key |
QKCNLZSAIVXBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CC=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)Cl)C |
Origin of Product |
United States |
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